molecular formula C13H17Cl2N3O B2861347 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2097936-80-4

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No. B2861347
M. Wt: 302.2
InChI Key: ZERIKXZNDJUGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of CGRP Receptor Inhibitor

A potent calcitonin gene-related peptide (CGRP) receptor antagonist was developed, demonstrating a convergent, stereoselective, and economical synthesis of its hydrochloride salt. This research highlights the molecule's role in the assembly of drug substances aimed at treating conditions mediated by CGRP receptors (Cann et al., 2012).

Antihypertensive Agents

Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. Compounds showing promise in reducing blood pressure in hypertensive rat models indicate the potential for developing new therapeutic agents (Takai et al., 1986).

Catalyst for Organic Synthesis

The use of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles demonstrates a novel approach to catalyze the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the molecule's versatility in facilitating organic reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Dual Dopamine and Serotonin Receptor Activity

Compounds synthesized with a 3,4-dihydroquinolin-2(1H)-one structure have shown dual activity on dopamine D2 and serotonin 5-HT1A receptors, suggesting a potential for psychiatric or neurological disorders treatment (Ullah et al., 2015).

Multi-Component Synthesis Approach

Efficient methods for constructing fused tricyclic heterocycles containing 1,2,4-triazole analogues have been developed, emphasizing the molecule's utility in complex organic synthesis. This approach highlights the potential for rapid generation of diverse chemical libraries for drug discovery (Ladani & Patel, 2015).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that research in this field is ongoing and future directions may include the development of new synthesis methods and the discovery of new pharmacological applications.

properties

IUPAC Name

3-piperidin-3-ylquinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.2ClH/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERIKXZNDJUGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.